REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:21][O:14][C:13]([C:11]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=1)=[O:15]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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ADDITION
|
Details
|
the residue poured into saturated sodium bicarbonate (200 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with chloroform and 2N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
close to 2
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |